molecular formula C19H18N2O2S B14422094 2-(1H-Indol-3-yl)-3-((4-methoxyphenyl)methyl)-4-thiazolidinone CAS No. 86427-43-2

2-(1H-Indol-3-yl)-3-((4-methoxyphenyl)methyl)-4-thiazolidinone

Cat. No.: B14422094
CAS No.: 86427-43-2
M. Wt: 338.4 g/mol
InChI Key: UKPKEFRNADSZPZ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features an indole ring, a methoxyphenyl group, and a thiazolidinone core, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one typically involves the condensation of an indole derivative with a thiazolidinone precursor. One common method is the reaction of 1H-indole-3-carbaldehyde with 4-methoxybenzylamine in the presence of a thiazolidinone-forming reagent such as thioglycolic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring may interact with biological receptors, while the thiazolidinone core could modulate enzyme activity. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-3-phenyl-1,3-thiazolidin-4-one: Lacks the methoxy group, which may affect its biological activity.

    2-(1H-indol-3-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the methoxy group in 2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one may enhance its solubility and biological activity compared to similar compounds. This structural feature could make it a more promising candidate for certain applications.

Properties

CAS No.

86427-43-2

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O2S/c1-23-14-8-6-13(7-9-14)11-21-18(22)12-24-19(21)16-10-20-17-5-3-2-4-15(16)17/h2-10,19-20H,11-12H2,1H3

InChI Key

UKPKEFRNADSZPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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